molecular formula C8H11NO2 B8274531 alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile CAS No. 60629-96-1

alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile

Cat. No.: B8274531
CAS No.: 60629-96-1
M. Wt: 153.18 g/mol
InChI Key: GZNUFLFCSLYHDO-UHFFFAOYSA-N
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Description

Alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

60629-96-1

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1-cyano-1-cyclopropylethyl) acetate

InChI

InChI=1S/C8H11NO2/c1-6(10)11-8(2,5-9)7-3-4-7/h7H,3-4H2,1-2H3

InChI Key

GZNUFLFCSLYHDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C#N)C1CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Warning: Highly toxic hydrogen cyanide is formed in the experiment; use adequate protection). 119.8 g (782 mmol) racemic α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile was emulsified in 7.0 L 0.1 M sodium chloride/3.8 mM sodium phosphate buffer pH 7.0 by stirring. The emulsion was cooled to 10° C. and the hydrolytic reaction started by adding 8.0 g of triacylglycerol lipase from wheat germ (Sigma L-3001) and the pH maintained at 7.0 by the controlled addition of 1.0 N sodium hydroxide solution under vigorous stirring at 10° C. After a consumption of 605.8 mL solution (corresponding to 78% conversion), after 118 h, the reaction was stopped by adding 6 L dichloromethane under vigorous stirring. The emulsion was allowed to stand overnight for phase separation. The organic phase was removed (the turbid part was filtered through silicon-treated Phase Separator (1PS; Whatman) and the filtrate stirred with ca. 1 L of Speedex filter aid). The aqueous phase was extracted again with 2×6 L dichloromethane. The combined organic phases were concentrated in vacuo down to a volume of ca. 40 mL and distilled (final temp. 68-69° C./4 mbar) to give 17.88 g (117 mmol; 15%) of (R)-α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile as a colorless oil. Analysis: purity >99% GC; 98.0% ee (column: BGB-176; 30 m×0.25 mm; 100-140° C. with 2° C./min; H2; 90 kPa; Inj. 200° C.; Det. 210° C.); αD20: +32.92° (c=1.00; EtOH).
Quantity
119.8 g
Type
reactant
Reaction Step One
[Compound]
Name
triacylglycerol
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a well stirred and ice-cooled solution of 2-cyclopropyl-2-trimethylsilanyloxy-propionitrile (188.5 g, 1.03 mol) in acetonitrile (1000 mL) was added acetic anhydride (194 mL, 2.06 mol) and scandium trifluoromethanesulfonate (5 g, 10.3 mmol). The temperature rose to ˜10° C. and stirring was continued for 15′ at room temperature. The solvent was evaporated in vacuo and the residue was distilled to yield 138 g of the title compound as colorless liquid, bp: 84-86° C./6 mbar.
Quantity
188.5 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
194 mL
Type
reactant
Reaction Step Two
Name
scandium trifluoromethanesulfonate
Quantity
5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

(Warning: Highly toxic hydrogen cyanide is formed in the experiment; use adequate protection). 111.1 g (725 mmol) racemic α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile was emulsified in 6.0 L of 0.1 M sodium chloride/3.8 mM sodium phosphate buffer pH 7.0 by stirring. The emulsion was cooled to 10° C. and the hydrolytic reaction started by adding 6.0 g of cholesterase from Candida cylindraceae (Roche Applied Sciences; Cat. No. 10129046) and the pH maintained at 7.0 by the controlled addition of 1.0 N sodium hydroxide solution under vigorous stirring. After a consumption of 618.3 mL solution (corresponding to 85% conversion) the reaction was stopped by adding 5 L dichloromethane under vigorous stirring. The emulsion was allowed to stand for phase separation. The organic phase was removed (the turbid part was filtered through silicon-treated Phase Separator (1PS; Whatman) and the filtrate stirred with ca. 1 L of Speedex filter aid). The aqueous phase was extracted again with 2×5 L dichloromethane. The combined organic phases were concentrated in vacuo down to a volume of ca. 40 mL and distilled (finally ca. 69–70° C./4 mbar) to give 13.70 g (89 mmol; 12%) of (S)-α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile as a colorless oil. Analysis: >99% GC; 96.8% ee (column: BGB-176; 30 m×0.25 mm; 100–140° C. with 2° C./min; H2; 90 kPa; Inj. 200° C.; Det. 210° C.); αD20: −31.61° (c=1.00; EtOH); EI-MS: 154.1 (M+H+).
Quantity
111.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Three

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